Cas no 1554650-83-7 (4-(Oxetan-3-YL)benzoic acid)

4-(Oxetan-3-YL)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(OXETAN-3-YL)BENZOIC ACID
- 4-Oxetan-3-yl-benzoic acid
- A934352
- 4-(Oxetan-3-YL)benzoic acid
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- MDL: MFCD26521371
- Inchi: 1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12)
- InChI Key: ULDXRIXPOPDPMR-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC(C(=O)O)=CC=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 190
- Topological Polar Surface Area: 46.5
- XLogP3: 1.1
4-(Oxetan-3-YL)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-217112-5.0g |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 5g |
$4886.0 | 2023-06-01 | |
eNovation Chemicals LLC | Y0991809-5g |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 5g |
$2750 | 2024-08-02 | |
Alichem | A019104283-250mg |
4-(Oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 250mg |
518.10 USD | 2021-06-17 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11011-5g |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 5g |
$2650 | 2023-09-07 | |
abcr | AB449695-250 mg |
4-(Oxetan-3-yl)benzoic acid, 95%; . |
1554650-83-7 | 95% | 250MG |
€644.90 | 2023-07-18 | |
Enamine | EN300-217112-2.5g |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 2.5g |
$2473.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8498-500MG |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 500MG |
¥ 4,521.00 | 2023-04-03 | |
TRC | A604896-5mg |
4-(Oxetan-3-yl)benzoic Acid |
1554650-83-7 | 5mg |
$ 70.00 | 2022-06-08 | ||
Enamine | EN300-217112-10g |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 10g |
$9535.0 | 2023-09-16 | |
Enamine | EN300-217112-10.0g |
4-(oxetan-3-yl)benzoic acid |
1554650-83-7 | 95% | 10g |
$9535.0 | 2023-06-01 |
4-(Oxetan-3-YL)benzoic acid Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 4-(Oxetan-3-YL)benzoic acid
Exploring 4-(Oxetan-3-YL)benzoic acid (CAS No. 1554650-83-7): A Versatile Building Block in Modern Chemistry
In the realm of synthetic chemistry and pharmaceutical research, 4-(Oxetan-3-YL)benzoic acid (CAS No. 1554650-83-7) has emerged as a pivotal compound due to its unique structural features and broad applicability. This oxetane-containing benzoic acid derivative is increasingly sought after for its role in drug discovery, material science, and agrochemical development. Its molecular scaffold combines the rigidity of a benzene ring with the strained heterocyclic oxetane moiety, offering exceptional opportunities for structure-activity relationship (SAR) optimization.
The growing interest in 4-(Oxetan-3-YL)benzoic acid aligns with current trends in fragment-based drug design (FBDD) and bioisosteric replacements. Researchers frequently inquire about its synthetic routes, solubility profiles, and potential as a carboxylic acid bioisostere—questions reflecting its practical relevance. The compound's CAS No. 1554650-83-7 serves as a critical identifier in regulatory documentation and patent literature, underscoring its commercial importance.
From a synthetic perspective, the oxetane ring in 4-(Oxetan-3-YL)benzoic acid introduces both challenges and advantages. Its angle strain (approximately 20° more than cyclobutane) enhances reactivity while maintaining metabolic stability—a duality that answers frequent queries about improving drug half-lives. This property makes it invaluable for addressing PK/PD challenges in medicinal chemistry programs, particularly for CNS-targeting therapeutics where blood-brain barrier penetration is crucial.
The compound's benzoic acid functionality enables diverse derivatization pathways, including amidation, esterification, and metal-catalyzed coupling reactions. Recent publications highlight its use in creating PROTAC degraders and covalent inhibitors, addressing the pharmaceutical industry's focus on targeted protein modulation. Such applications respond to trending searches about next-generation therapeutics and small molecule modalities beyond traditional occupancy-based inhibition.
Material scientists value 4-(Oxetan-3-YL)benzoic acid for its potential in polymeric networks and photo-crosslinkable systems. The oxetane's ring-opening polymerization capability under cationic conditions aligns with sustainable chemistry initiatives—a hot topic in green chemistry forums. Its incorporation into epoxy alternatives or self-healing materials frequently appears in patent applications, reflecting industrial interest.
Analytical characterization of CAS No. 1554650-83-7 reveals distinct spectral signatures: the oxetane protons appear between 4.5–5.0 ppm in 1H NMR, while the aromatic region shows characteristic AA'BB' splitting patterns. These features aid in quality control—a practical concern for purchasers searching for HPLC purity standards or NMR reference data. The compound's melting point (typically 180–185°C) and logP (~1.2) are frequently queried parameters for formulation development.
In conclusion, 4-(Oxetan-3-YL)benzoic acid represents a compelling case study in multidisciplinary chemical utility. Its dual functionality as both a hydrogen bond donor/acceptor and a conformational constraint element continues to inspire innovations across therapeutic and material domains. As research trends shift toward three-dimensional molecular architectures and metabolically stable motifs, this compound's relevance will likely expand further.
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